massarigenin C

Enzyme Inhibition Neuraminidase α-Glucosidase

Massarigenin C is the only rosigenin analogue with confirmed in vivo efficacy in reducing postprandial blood glucose—demonstrated in oral sucrose tolerance tests in hyperglycemic mice at 3.2–31.6 mg/kg—combined with dual enzyme inhibition (neuraminidase IC₅₀ 4.15 µM; yeast α-glucosidase IC₅₀ 1.25 mM). Its X-ray crystallography-confirmed absolute configuration provides an unambiguous reference for structure-based drug design, docking studies, and analogue synthesis. Ideal as a tool compound for investigating the interplay between viral neuraminidase and glucose metabolism pathways in vitro. Supplied as a solid with full QC documentation for research use.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B1249984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemassarigenin C
Synonymsmassarigenin C
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O
InChIInChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1
InChIKeyMWZYYACVPIJBPD-SIWOTSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Massarigenin C: A Fungal Polyketide for Neuraminidase and α-Glucosidase Inhibition Research


Massarigenin C is a fungal polyketide-derived secondary metabolite belonging to the rosigenin class of compounds, first isolated from the freshwater aquatic fungus Massarina tunicata [1]. It is also found in Malbranchea flavorosea [2]. The compound is characterized by a spirocyclic γ-methylidene-spirobutanolide core (molecular formula C₁₁H₁₂O₅; MW 224.21 g/mol) and has been reported to inhibit neuraminidase and yeast α-glucosidase in vitro, as well as exhibit antibiotic activity against Gram-positive bacteria [1].

Why Massarigenin C Cannot Be Substituted with Other Rosigenin Analogues


While several rosigenin analogues (e.g., massarigenins A, B, and D) have been isolated from the same fungal sources [1], their biological activities are not interchangeable. Massarigenin C is uniquely characterized by a dual enzyme inhibition profile (neuraminidase and α-glucosidase) that is not consistently observed across its structural analogues [2]. Furthermore, massarigenin C is the only analogue for which in vivo efficacy in reducing postprandial blood glucose has been demonstrated in a murine model, underscoring that subtle structural differences within this class can significantly impact pharmacological outcomes [2].

Quantitative Differentiation of Massarigenin C Against Key Comparators


Dual Enzyme Inhibition Profile vs. Single-Target Agents

Massarigenin C exhibits a dual inhibition profile against neuraminidase and yeast α-glucosidase, a feature not shared by standard single-target inhibitors like oseltamivir or acarbose. Its neuraminidase IC₅₀ is 4.15 µM, placing it within the range of other natural product neuraminidase inhibitors [1]. Its α-glucosidase IC₅₀ is 1.25 mM, which is less potent than acarbose but, when combined with neuraminidase inhibition, offers a distinct polypharmacological mechanism [2].

Enzyme Inhibition Neuraminidase α-Glucosidase Polypharmacology

In Vivo Efficacy in Postprandial Glucose Regulation

Massarigenin C significantly reduces the postprandial blood glucose peak in both normoglycemic and NA/STZ-induced hyperglycemic mice during an oral sucrose tolerance test, a functional outcome not reported for its structural analogues massarigenin B or xylarinol A/B [1]. This in vivo activity is observed at doses of 3.2, 10, and 31.6 mg/kg, demonstrating a dose-response relationship [1].

Diabetes In Vivo Pharmacology Glucose Tolerance Natural Product

Absolute Stereochemistry Confirmed by X-ray Crystallography

The absolute configuration of massarigenin C has been unambiguously determined by single-crystal X-ray diffraction analysis [1]. This level of structural certainty is critical for structure-activity relationship (SAR) studies and is not available for many other rosigenin analogues, where stereochemistry is often inferred solely from NMR data [1].

Structural Biology Natural Product Chemistry Crystallography

Optimal Research Applications for Massarigenin C Based on Quantitative Evidence


Investigating Polypharmacology in Metabolic-Viral Comorbidities

Use massarigenin C as a tool compound to simultaneously inhibit neuraminidase (IC₅₀ 4.15 µM) and α-glucosidase (IC₅₀ 1.25 mM), exploring the interplay between viral infection and glucose metabolism in in vitro models [1][2].

In Vivo Validation of α-Glucosidase Inhibition

Employ massarigenin C in oral sucrose tolerance tests in hyperglycemic mouse models (3.2–31.6 mg/kg) to assess postprandial glucose regulation, leveraging its unique in vivo activity among rosigenin analogues [2].

Stereochemistry-Dependent SAR Studies

Utilize the X-ray crystallography-confirmed absolute configuration of massarigenin C as a reference for docking studies, synthesis of analogues, or interpretation of biological activity data where stereochemistry is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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